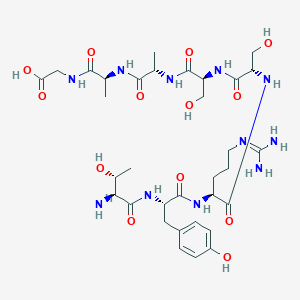![molecular formula C19H18N2 B14216033 Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- CAS No. 828276-41-1](/img/structure/B14216033.png)
Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with a dimethylamino group and a methylene-propenyl group. This compound is known for its applications in various fields, including photophysical studies due to its ability to undergo intramolecular charge transfer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile. This method is advantageous due to its mild reaction conditions and low production cost .
Another method involves the use of ionic liquids as recycling agents. In this approach, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt is used as an alternative to hydroxylamine hydrochloride. The ionic liquid serves multiple roles, including co-solvent, catalyst, and phase separation agent, simplifying the separation process and eliminating the need for metal salt catalysts .
Industrial Production Methods
Industrial production of benzonitrile typically involves the ammoxidation of toluene. This process entails the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile and water. This method is widely used due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitrobenzonitriles, sulfonylbenzonitriles, or halobenzonitriles.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- has several scientific research applications:
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pesticides, and advanced coatings.
Mecanismo De Acción
The mechanism of action of benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- involves its ability to undergo intramolecular charge transfer. Upon photo-excitation, the dimethylamino group donates an electron to the cyanophenyl moiety, resulting in dual fluorescence. This property makes it valuable in photophysical studies and applications .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler nitrile compound with a single nitrile group attached to a benzene ring.
4-(Dimethylamino)benzonitrile: Similar structure but lacks the methylene-propenyl group.
Benzaldehyde: Precursor in the synthesis of benzonitrile, lacks the nitrile group.
Uniqueness
Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- is unique due to its ability to undergo intramolecular charge transfer, leading to dual fluorescence. This property distinguishes it from other similar compounds and makes it valuable in photophysical studies and applications .
Propiedades
Número CAS |
828276-41-1 |
|---|---|
Fórmula molecular |
C19H18N2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
4-[3-[4-(dimethylamino)phenyl]buta-1,3-dien-2-yl]benzonitrile |
InChI |
InChI=1S/C19H18N2/c1-14(17-7-5-16(13-20)6-8-17)15(2)18-9-11-19(12-10-18)21(3)4/h5-12H,1-2H2,3-4H3 |
Clave InChI |
CVDOZIBBVCTIDF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=C)C(=C)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


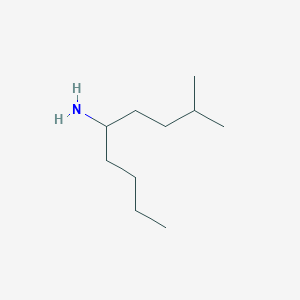
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)
boranyl](/img/structure/B14215959.png)

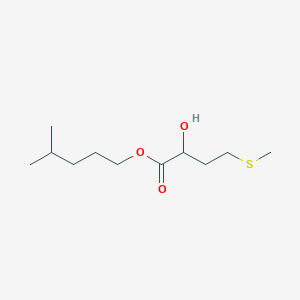
![1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate](/img/structure/B14215968.png)
![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)
![Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-](/img/structure/B14215973.png)
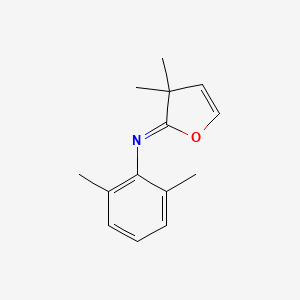
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidin-2-one](/img/structure/B14215986.png)
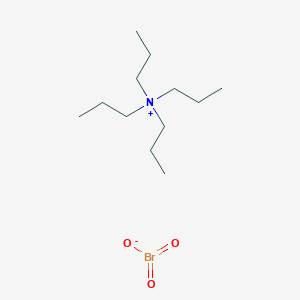
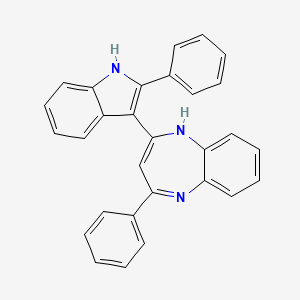
![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)
